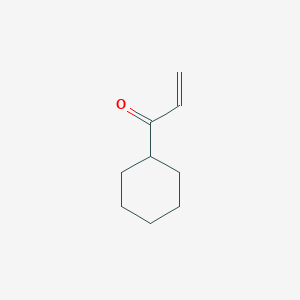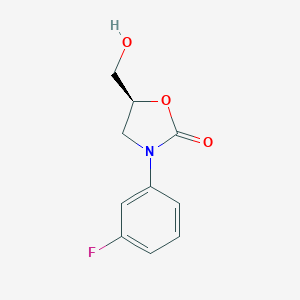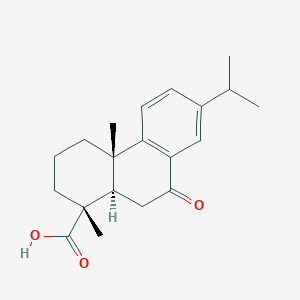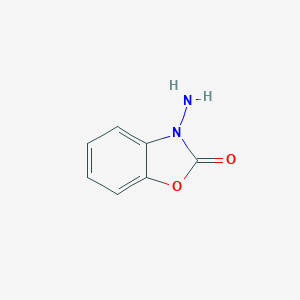
3-Aminobenzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminobenzoxazol-2(3H)-one, also known as ABOX, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This heterocyclic compound is composed of a benzoxazole ring and an amino group, making it a versatile molecule that can be used in various chemical reactions and biological processes. In
Aplicaciones Científicas De Investigación
ABX has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, ABX has been shown to possess antimicrobial, antiviral, and anticancer properties. ABX has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. In analytical chemistry, ABX has been used as a derivatizing agent for the determination of amino acids and peptides.
Mecanismo De Acción
The mechanism of action of ABX is not well understood, but it is believed to involve the inhibition of enzymes or receptors that are involved in various biological processes. ABX has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. ABX has also been shown to inhibit the growth of bacterial and viral cells by interfering with their metabolic processes.
Efectos Bioquímicos Y Fisiológicos
ABX has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that ABX can induce apoptosis, or programmed cell death, in cancer cells. ABX has also been shown to inhibit the growth of bacterial and viral cells by disrupting their metabolic processes. In vivo studies have shown that ABX can reduce the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABX has several advantages for lab experiments, including its versatility as a building block for the synthesis of novel materials, its fluorescent properties for the detection of metal ions, and its antimicrobial and antiviral properties for the development of new drugs. However, ABX also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of ABX, including the development of new drugs for the treatment of cancer and infectious diseases, the synthesis of novel materials with unique properties, and the development of new analytical methods for the determination of amino acids and peptides. Additionally, further studies are needed to elucidate the mechanism of action of ABX and to explore its potential applications in other fields, such as catalysis and nanotechnology.
In conclusion, 3-Aminobenzoxazol-2(3H)-one is a versatile organic compound that has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of ABX and to develop new applications for this promising molecule.
Métodos De Síntesis
The synthesis of ABX involves the condensation of 2-aminophenol with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the benzoxazole ring. The amino group is introduced by the addition of ammonia or an amine to the reaction mixture. The purity of the synthesized ABX can be improved by recrystallization or column chromatography.
Propiedades
Número CAS |
17823-06-2 |
|---|---|
Nombre del producto |
3-Aminobenzoxazol-2(3H)-one |
Fórmula molecular |
C7H6N2O2 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
3-amino-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H6N2O2/c8-9-5-3-1-2-4-6(5)11-7(9)10/h1-4H,8H2 |
Clave InChI |
QNYMGRSWHDGVEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)N |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=O)O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



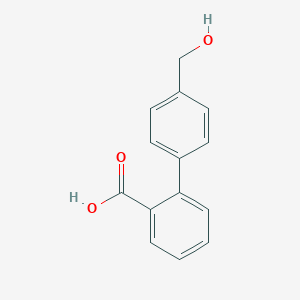
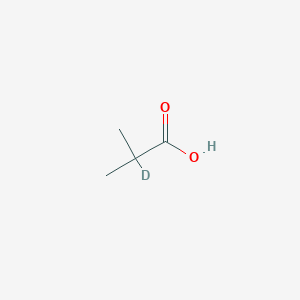
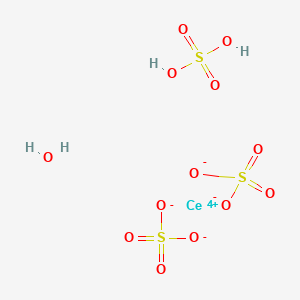
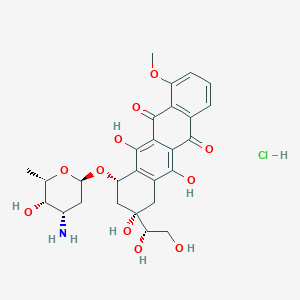

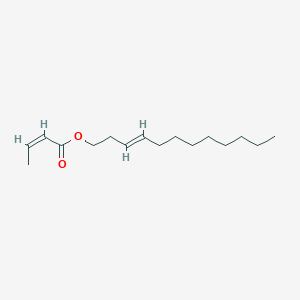
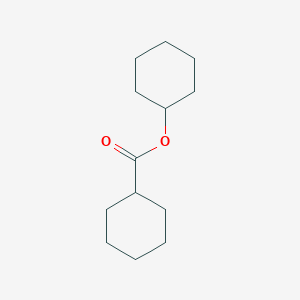
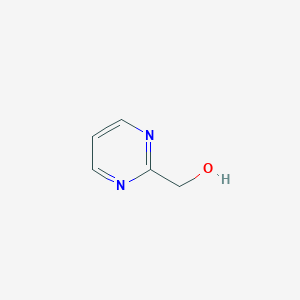
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)


